molecular formula C28H22BNO2 B13344148 (4'-(Naphthalen-1-yl(phenyl)amino)-[1,1'-biphenyl]-4-yl)boronic acid

(4'-(Naphthalen-1-yl(phenyl)amino)-[1,1'-biphenyl]-4-yl)boronic acid

Katalognummer: B13344148
Molekulargewicht: 415.3 g/mol
InChI-Schlüssel: CYAUPJWMYZBZEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4’-(Naphthalen-1-yl(phenyl)amino)-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound with the molecular formula C22H18BNO2. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is a boronic acid derivative, which makes it a valuable reagent in various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4’-(Naphthalen-1-yl(phenyl)amino)-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a halogenated biphenyl derivative and a boronic acid.

    Introduction of the Naphthalen-1-yl(phenyl)amino Group: This step involves the reaction of the biphenyl core with naphthalen-1-yl(phenyl)amine under suitable conditions to form the desired product.

    Boronic Acid Functionalization:

Industrial Production Methods

Industrial production of (4’-(Naphthalen-1-yl(phenyl)amino)-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(4’-(Naphthalen-1-yl(phenyl)amino)-[1,1’-biphenyl]-4-yl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds.

Wissenschaftliche Forschungsanwendungen

(4’-(Naphthalen-1-yl(phenyl)amino)-[1,1’-biphenyl]-4-yl)boronic acid has several scientific research applications:

    Chemistry: It is widely used in organic synthesis for forming carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: The compound is used in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of (4’-(Naphthalen-1-yl(phenyl)amino)-[1,1’-biphenyl]-4-yl)boronic acid involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis. The compound’s molecular targets and pathways depend on the specific reactions and applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Phenylboronic acid
  • Naphthalene-1-boronic acid
  • 4-(Naphthalen-1-yl)phenylboronic acid

Uniqueness

(4’-(Naphthalen-1-yl(phenyl)amino)-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its specific structure, which combines a biphenyl core with a naphthalen-1-yl(phenyl)amino group and a boronic acid functional group. This combination imparts unique reactivity and properties, making it valuable in various chemical transformations and applications.

Eigenschaften

Molekularformel

C28H22BNO2

Molekulargewicht

415.3 g/mol

IUPAC-Name

[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]boronic acid

InChI

InChI=1S/C28H22BNO2/c31-29(32)24-17-13-21(14-18-24)22-15-19-26(20-16-22)30(25-9-2-1-3-10-25)28-12-6-8-23-7-4-5-11-27(23)28/h1-20,31-32H

InChI-Schlüssel

CYAUPJWMYZBZEQ-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.